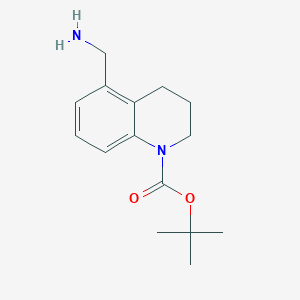

![molecular formula C14H22ClNO2 B1382894 tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride CAS No. 1965310-08-0](/img/structure/B1382894.png)

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride

Descripción general

Descripción

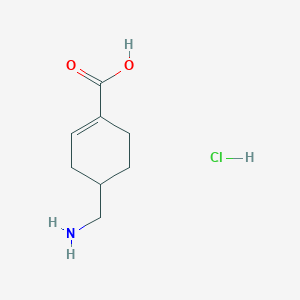

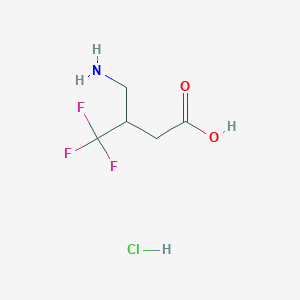

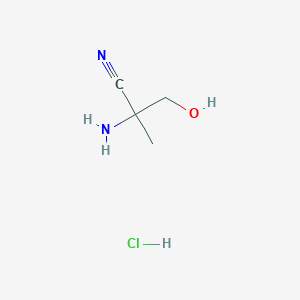

“tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula of this compound is C15H24ClNO2 and it has a molecular weight of 285.81 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Molecular Structure Analysis

The molecular structure of “tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride” can be represented by the empirical formula C15H24ClNO2 .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of bioactive compounds

The compound is utilized as an intermediate in the synthesis of various bioactive substances. For instance, its application in creating intermediates for benazepril hydrochloride is noted, where it serves as a crucial component in synthesizing specific medical compounds using a novel process involving L-homphenylalanine alkyl ester and other materials (Kafssi Hassan et al., 2007). Additionally, it's utilized in a rapid synthetic method for an important intermediate in biologically active compounds such as omisertinib (AZD9291), highlighting its significance in pharmaceutical manufacturing (Bingbing Zhao et al., 2017).

Chemical Synthesis Processes

The compound plays a role in various chemical synthesis processes, including the preparation of substituted phenyl azetidines, indicating its versatility in creating antimicrobial agents (K. Doraswamy & P. Ramana, 2013). Moreover, its use in the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids and the formation of complex structures such as (5S,6R)‐4‐tert‐Butoxycarbonyl‐5,6‐Diphenylmorpholin‐2‐one exemplifies its role in intricate chemical synthesis processes (Robert M. Williams et al., 2003).

Intermediate in Synthesis of HMG-CoA Reductase Inhibitor

The compound is a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. A novel synthesis route is described for this process, showcasing its pivotal role in creating significant pharmaceutical agents (S. Rádl, 2003).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butylamine, indicates that it is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may be toxic if inhaled. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTRCOTWSGKNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

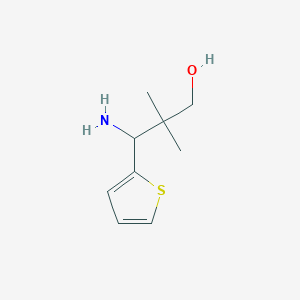

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)